molecular formula C8H7ClF2O2S B13283805 2-(Difluoromethyl)-5-methylbenzene-1-sulfonyl chloride

2-(Difluoromethyl)-5-methylbenzene-1-sulfonyl chloride

Cat. No.: B13283805
M. Wt: 240.66 g/mol
InChI Key: MHXMOEJMTSYWQR-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-5-methylbenzene-1-sulfonyl chloride is an organosulfur compound that features a difluoromethyl group attached to a benzene ring, which is further substituted with a methyl group and a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-(Difluoromethyl)-5-methylbenzene with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-5-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Major Products

    Sulfonamide Derivatives: Formed by reaction with amines.

    Sulfonate Ester Derivatives: Formed by reaction with alcohols.

    Sulfonothioate Derivatives: Formed by reaction with thiols.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-5-methylbenzene-1-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, leading to the formation of various derivatives. The difluoromethyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethyl)-5-methylbenzene-1-sulfonyl chloride is unique due to the specific positioning of the difluoromethyl and methyl groups on the benzene ring, which can influence its chemical reactivity and interactions with other molecules. The presence of the difluoromethyl group also imparts distinct electronic and steric properties compared to similar compounds with different substituents .

Properties

Molecular Formula

C8H7ClF2O2S

Molecular Weight

240.66 g/mol

IUPAC Name

2-(difluoromethyl)-5-methylbenzenesulfonyl chloride

InChI

InChI=1S/C8H7ClF2O2S/c1-5-2-3-6(8(10)11)7(4-5)14(9,12)13/h2-4,8H,1H3

InChI Key

MHXMOEJMTSYWQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(F)F)S(=O)(=O)Cl

Origin of Product

United States

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